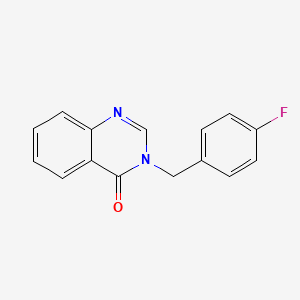

![molecular formula C16H21N5O B5566303 N'-[4-(diethylamino)benzylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5566303.png)

N'-[4-(diethylamino)benzylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of appropriate hydrazides with aldehydes or ketones. A specific example includes the synthesis and characterization of similar pyrazole derivatives, which were thoroughly characterized using techniques like FT-IR, NMR, ESI-MS, and single-crystal X-ray diffraction. These methods are essential for confirming the structure and purity of the synthesized compounds (Karrouchi et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been studied using X-ray crystallography and DFT calculations. These analyses provide insights into the optimized molecular structures, vibrational frequencies, and electronic properties in different phases. Such studies reveal the planarity, electronic distribution, and stability of the molecular structure in solution, contributing to understanding the compound's reactivity and interactions with biological targets (Karrouchi et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, influenced by their functional groups. The reactivity can be analyzed through electronic transitions, supporting their potential as pharmacophores. The vibrational spectroscopy and theoretical calculations provide comprehensive insights into the chemical behavior and reactivity of these compounds (Karrouchi et al., 2020).

Wissenschaftliche Forschungsanwendungen

Vibrational Spectroscopic Investigations and Molecular Dynamics

Research has delved into the vibrational spectroscopic investigations and molecular dynamics simulations of pyrazole derivatives, highlighting their industrial and biological importance. Studies like those conducted by Pillai et al. (2017) offer insights into the quantum chemical aspects of these compounds, exploring their ground state geometry, electronic structure, and hyperpolarizability, which is significant for understanding their reactivity and stability at the molecular level (Pillai et al., 2017).

Synthesis and Structural Analysis

Karrouchi et al. (2020) synthesized and characterized a new crystal structure of a similar pyrazole derivative, providing insights into its molecular structures, vibrational frequencies, and solvation energies. This research extends the understanding of the compound's stability and reactivity, which are crucial for its potential applications in biological systems (Karrouchi et al., 2020).

Biological Activity and Molecular Docking Studies

The biological activity of pyrazole derivatives has been a subject of interest, with studies exploring their insecticidal and antitubercular properties. Deng et al. (2016) found that some pyrazole amide derivatives exhibit promising insecticidal activity, which could be beneficial for agricultural applications (Deng et al., 2016). Additionally, molecular docking studies have identified potential inhibitory effects against specific enzymes, suggesting these compounds could be explored for therapeutic purposes (Nassar et al., 2015).

Antimicrobial Evaluation

The antimicrobial properties of pyrazole derivatives have also been evaluated, with compounds showing potent to weak antimicrobial activity. For instance, Ningaiah et al. (2014) synthesized a novel series of pyrazole integrated 1,3,4-oxadiazoles, demonstrating their effectiveness against various bacterial and fungal strains (Ningaiah et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-4-21(5-2)14-8-6-13(7-9-14)11-17-20-16(22)15-10-12(3)18-19-15/h6-11H,4-5H2,1-3H3,(H,18,19)(H,20,22)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNKVBUUDFBZEF-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

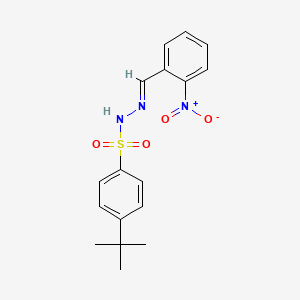

![N-(3-chlorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5566225.png)

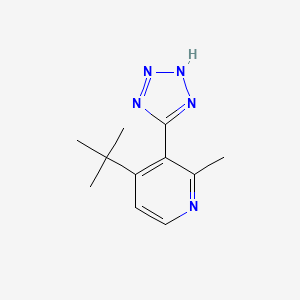

![ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5566235.png)

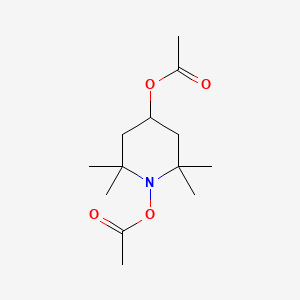

![ethyl 4-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5566243.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5566257.png)

![3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)azetidin-3-yl]pyridine](/img/structure/B5566260.png)

![1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5566274.png)

![7-(2-furyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5566284.png)

![3-[2-(dimethylamino)ethyl]-8-[4-(methylthio)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5566305.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5566308.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1-hydroxy-2-naphthohydrazide](/img/structure/B5566309.png)